molecular formula C15H9Cl2N3O2S B2470163 N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine CAS No. 517904-67-5

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B2470163
CAS RN: 517904-67-5
M. Wt: 366.22
InChI Key: MOAHUTCRNGJASR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is an important chemical compound which has been used in a variety of research applications, including drug development, drug delivery, and biochemistry. This compound has a high affinity for binding to proteins and other macromolecules, making it an ideal candidate for drug delivery and drug targeting. In addition, its ability to bind to DNA and RNA makes it an ideal candidate for gene therapy.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis and characterization of related thiazole compounds, such as N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine, have been reported, focusing on their chemical properties and structural analysis using various spectroscopic methods (Nadaf et al., 2019).
  • Crystal Structure Analysis : Studies have also been conducted on the crystal structures of similar compounds, revealing insights into their molecular configurations and intermolecular interactions (GayathriB. et al., 2019).

Biological Evaluation

  • Anti-Inflammatory Activity : Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have been evaluated for their anti-inflammatory properties, particularly as inhibitors of the 5-lipoxygenase enzyme, which plays a significant role in inflammation-related diseases (Suh et al., 2012).

Corrosion Inhibition

  • Molecular Dynamics Simulation : Thiazole derivatives have been investigated for their corrosion inhibition capabilities for iron metal. These studies involve quantum chemical parameters and molecular dynamics simulations to predict and analyze their efficiency (Kaya et al., 2016).

Chemistry and Pharmacology

  • Formation and Reaction Studies : Research on similar thiazole compounds includes their synthesis and the study of their reactions, providing valuable insights into their chemical behaviors and potential pharmacological applications (Androsov, 2008).
  • Antimicrobial Properties : Some thiazole derivatives have been explored for their antimicrobial properties, including their effectiveness against various microorganisms, contributing to the field of drug discovery and medicinal chemistry (Mistry et al., 2009).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2S/c16-10-5-11(17)7-12(6-10)18-15-19-14(8-23-15)9-2-1-3-13(4-9)20(21)22/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAHUTCRNGJASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

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